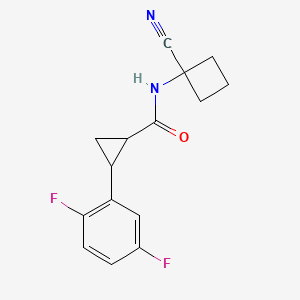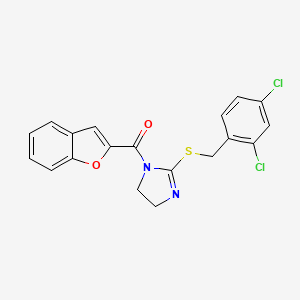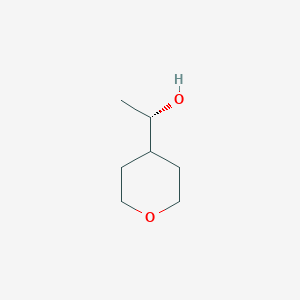![molecular formula C23H29N3O3 B2630986 5-Ethyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}pyrimidine CAS No. 2380179-13-3](/img/structure/B2630986.png)
5-Ethyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- Starting materials: 5-ethyl-2-{[1-(4-hydroxypiperidin-4-yl]oxy}pyrimidine, 4-phenyloxane-4-carbonyl chloride
- Reaction conditions: Acid-catalyzed esterification
- Product: 5-Ethyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}pyrimidine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the ethyl group at the 5-position. The piperidin-4-yl group is then attached via an ether linkage, and finally, the phenyloxane-carbonyl moiety is introduced.
-
Step 1: Synthesis of Pyrimidine Core
- Starting materials: 2-chloropyrimidine, ethylamine
- Reaction conditions: Reflux in ethanol
- Product: 5-ethylpyrimidine
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the phenyloxane moiety, converting it to an alcohol.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, especially at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions
Reduction: Sodium borohydride (NaBH4) in methanol
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF)
Major Products
Oxidation: 5-Ethyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}pyrimidine-5-carboxylic acid
Reduction: 5-Ethyl-2-{[1-(4-phenyloxane-4-hydroxymethyl)piperidin-4-yl]oxy}pyrimidine
Substitution: 5-Ethyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}-4-chloropyrimidine
科学研究应用
5-Ethyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 5-Ethyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites or alter receptor function by binding to allosteric sites. The exact pathways and targets depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
- 5-Ethyl-2-{[1-(4-methyloxane-4-carbonyl)piperidin-4-yl]oxy}pyrimidine
- 5-Ethyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}thiazole
- 5-Ethyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}imidazole
Uniqueness
5-Ethyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenyloxane-carbonyl moiety, in particular, differentiates it from other similar compounds and contributes to its unique properties.
属性
IUPAC Name |
[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-2-18-16-24-22(25-17-18)29-20-8-12-26(13-9-20)21(27)23(10-14-28-15-11-23)19-6-4-3-5-7-19/h3-7,16-17,20H,2,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVMLNHVQVQSFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-5-ethyl-6-methylpyrimidin-4-OL](/img/structure/B2630910.png)


![(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2630913.png)
![2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B2630915.png)
![1-[(4-Bromo-5-chloro-2-thienyl)sulfonyl]pyrrolidine](/img/structure/B2630918.png)


![6-(3-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2630924.png)

